molecular formula C17H25BrO2 B8609591 4-(10-Bromodecyloxy)benzaldehyde CAS No. 143773-73-3

4-(10-Bromodecyloxy)benzaldehyde

Cat. No.: B8609591
CAS No.: 143773-73-3
M. Wt: 341.3 g/mol
InChI Key: PFKKQMUJZRUCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(10-Bromodecyloxy)benzaldehyde is a brominated aromatic aldehyde characterized by a benzaldehyde core substituted with a 10-bromodecyloxy chain at the para position. Its molecular formula is C₁₇H₂₅BrO₂, with a molecular weight of 357.29 g/mol. The compound features a long alkyl chain terminated by a bromine atom, which enhances lipophilicity and influences its reactivity in nucleophilic substitution or cross-coupling reactions. It is primarily utilized in organic synthesis as a precursor for liquid crystals, surfactants, or polymer intermediates, where the bromine serves as a leaving group or a functional handle for further derivatization .

Properties

CAS No.

143773-73-3

Molecular Formula

C17H25BrO2

Molecular Weight

341.3 g/mol

IUPAC Name

4-(10-bromodecoxy)benzaldehyde

InChI

InChI=1S/C17H25BrO2/c18-13-7-5-3-1-2-4-6-8-14-20-17-11-9-16(15-19)10-12-17/h9-12,15H,1-8,13-14H2

InChI Key

PFKKQMUJZRUCSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(10-Bromodecyloxy)benzaldehyde with five related benzaldehyde derivatives, focusing on structural features, synthesis, applications, and physicochemical properties.

4-(4-Bromobenzyloxy)benzaldehyde

  • Structure : Contains a bromobenzyloxy group (C₇H₆BrO) at the para position of benzaldehyde.
  • Synthesis : Prepared via nucleophilic substitution between 4-hydroxybenzaldehyde and 4-bromobenzyl bromide in acetone with K₂CO₃ as a base, followed by reflux .
  • Applications : Intermediate in pharmaceuticals and agrochemicals due to its aromatic bromine, which facilitates Suzuki-Miyaura couplings.
  • Key Differences : Shorter alkyl chain (benzyl vs. decyl) reduces lipophilicity but enhances crystallinity. Bromine is on the benzyl ring rather than the alkyl chain, altering electronic effects on the aldehyde group .

4-(Bromomethyl)benzaldehyde

  • Structure : Bromomethyl group (CH₂Br) directly attached to the benzaldehyde core.
  • Synthesis: Not explicitly detailed in evidence, but analogous to bromoalkylation of 4-hydroxybenzaldehyde.
  • Applications : Used in peptide modification and polymer chemistry. The bromomethyl group is highly reactive in SN2 reactions.
  • Key Differences : Lack of an ether linkage (unlike 10-bromodecyloxy) limits its utility in forming stable mesogens. Higher volatility due to smaller molecular size .

4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde

  • Structure : Bromomethylbenzyloxy and methoxy substituents on the benzaldehyde ring.
  • Synthesis : Multi-step procedure involving etherification and bromination, as inferred from crystallographic data (e.g., C–O bond angles: 117.4° for C4–O2–C8) .
  • Applications: Potential use in nonlinear optical materials due to extended conjugation from methoxy and bromomethyl groups.
  • Key Differences : Methoxy group increases electron density on the aromatic ring, altering reactivity in electrophilic substitutions compared to the electron-withdrawing bromodecyloxy chain .

4-[18F]Fluorobenzaldehyde

  • Structure : Fluorine-18 radiolabeled benzaldehyde.
  • Synthesis : Produced via nucleophilic aromatic substitution using 4-trimethylammonium benzaldehyde triflate and [18F]fluoride in DMF .
  • Applications : Critical in radiopharmaceuticals for positron emission tomography (PET) imaging.
  • Key Differences: Radioactive fluorine enables biomedical imaging, whereas the bromine in this compound is nonradioactive and used for synthetic chemistry .

4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde

  • Structure : Benzyloxy group substituted with chloro and fluoro atoms.
  • Synthesis : Likely involves halogenated benzyl bromide and 4-hydroxybenzaldehyde under basic conditions.
  • Applications : Explored in agrochemicals due to halogenated aromatic systems’ bioactivity.

Comparative Data Table

Compound Molecular Formula Substituents Key Applications Melting Point (°C) LogP (Predicted)
This compound C₁₇H₂₅BrO₂ 10-bromodecyloxy Liquid crystals, surfactants 98–102* 6.2
4-(4-Bromobenzyloxy)benzaldehyde C₁₄H₁₁BrO₂ 4-bromobenzyloxy Pharmaceuticals 145–148 3.8
4-(Bromomethyl)benzaldehyde C₈H₇BrO bromomethyl Peptide modification 60–63 2.1
4-[18F]Fluorobenzaldehyde C₇H₅FO fluorine-18 Radiopharmaceuticals N/A 1.9
4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde C₁₄H₁₀ClFO₂ 2-chloro-6-fluorobenzyloxy Agrochemicals 120–124 4.3

*Estimated based on alkyl chain length and analogous compounds.

Research Findings and Trends

  • Reactivity : Brominated alkyl chains (e.g., 10-bromodecyloxy) enable phase-transfer catalysis in biphasic systems, whereas aromatic bromine (e.g., 4-bromobenzyloxy) favors cross-coupling reactions .
  • Volatility : Longer alkyl chains (e.g., decyl) reduce volatility, making this compound less suitable for gas-phase applications compared to smaller analogs like benzaldehyde .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.